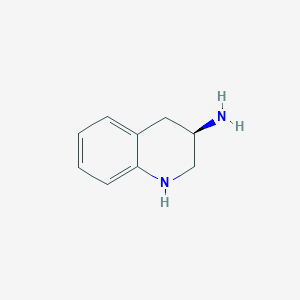

(R)-1,2,3,4-Tetrahydroquinolin-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-1,2,3,4-Tetrahydroquinolin-3-amine is a chiral amine derivative of tetrahydroquinoline

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (R)-1,2,3,4-Tetrahydroquinolin-3-amine typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of quinoline in the presence of a chiral catalyst to ensure the formation of the (3R) enantiomer. The reaction conditions often include a hydrogen pressure of 1-5 atm and temperatures ranging from 25-100°C.

Industrial Production Methods

Industrial production of this compound may involve similar catalytic hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the desired product.

化学反応の分析

Types of Reactions

(R)-1,2,3,4-Tetrahydroquinolin-3-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Further reduction can lead to the formation of fully saturated amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂) as catalysts.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to introduce various substituents.

Major Products

The major products formed from these reactions include substituted tetrahydroquinolines, fully saturated amines, and various quinoline derivatives.

科学的研究の応用

Biological Applications

(R)-1,2,3,4-Tetrahydroquinolin-3-amine exhibits several biological activities that make it a subject of interest in medicinal chemistry:

Anticancer Activity:

- The compound has been identified as an inverse agonist of the retinoic acid receptor-related orphan receptor gamma (RORγ), which plays a crucial role in regulating immune responses and inflammation. By inhibiting RORγ transcriptional activity, it may suppress pro-inflammatory cytokines and exhibit antiproliferative effects.

Antimicrobial Properties:

- Research indicates potential antimicrobial effects against various pathogens, contributing to its exploration as a therapeutic agent.

Neurological Applications:

- There is ongoing research into its role as a pharmaceutical intermediate for drugs targeting neurological disorders. Its interaction with neuronal nitric oxide synthase (nNOS) suggests potential applications in treating conditions like neuropathic pain and migraine .

Industrial and Research Applications

Organic Synthesis:

- In organic chemistry, this compound serves as a building block for synthesizing complex organic molecules. Its unique chiral nature allows for asymmetric synthesis applications.

Material Science:

- The compound is also explored for its potential in producing materials with specific optical and electronic properties due to its structural characteristics.

Comparison with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,2,3,4-Tetrahydroquinoline | Parent compound without the amine group | Lacks biological activity associated with amines |

| (3S)-1,2,3,4-Tetrahydroquinolin-3-amine | Enantiomer of this compound | Different biological activity due to chirality |

| Quinoline | Fully aromatic analog | Different reactivity compared to tetrahydroquinolines |

| 1,2,3,4-Tetrahydroisoquinoline | Similar core structure but differs in nitrogen placement | Distinct biological activities |

This table highlights the uniqueness of this compound due to its chiral nature and amine group presence.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Inhibition Studies:

Research has demonstrated that compounds similar to this compound can selectively inhibit nNOS over other nitric oxide synthases (eNOS and iNOS), showcasing their potential as therapeutic agents for neurological disorders .

Structural Activity Relationship (SAR):

Studies have focused on understanding the SAR of tetrahydroquinoline analogs to optimize their biological activities. This includes modifications that enhance potency against specific molecular targets while minimizing side effects .

作用機序

The mechanism of action of (R)-1,2,3,4-Tetrahydroquinolin-3-amine involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Similar Compounds

1,2,3,4-tetrahydroquinoline: The parent compound without the amine group.

(3S)-1,2,3,4-tetrahydroquinolin-3-amine: The enantiomer of the (3R) compound.

Quinoline: The fully aromatic analog.

Uniqueness

(R)-1,2,3,4-Tetrahydroquinolin-3-amine is unique due to its chiral nature and the presence of the amine group, which imparts specific reactivity and potential biological activity. Its chiral center allows for enantioselective interactions, making it valuable in asymmetric synthesis and chiral drug development.

生物活性

(R)-1,2,3,4-Tetrahydroquinolin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

This compound exhibits various biological activities, primarily as a modulator of neurotransmitter receptors and potential therapeutic agent against several diseases.

1. NMDA Receptor Antagonism

Studies have shown that derivatives of tetrahydroquinoline can act as potent antagonists at the NMDA receptor glycine site. For instance, a series of synthesized compounds demonstrated high affinity for NMDA receptors with IC50 values as low as 7 nM. Structure-activity relationship studies indicated that specific substitutions on the tetrahydroquinoline structure significantly enhance potency against NMDA receptors .

2. Serotonin Receptor Modulation

Tetrahydroquinoline derivatives have also been evaluated for their affinity towards serotonin receptors. Notably, one compound exhibited a Ki value of 74 nM against the 5-HT1A receptor, indicating potential use in treating mood disorders . Further SAR studies revealed that modifications to the tetrahydroquinoline scaffold could optimize selectivity and potency across various serotonin receptor subtypes.

3. Anticancer Activity

This compound has shown promising anticancer properties. In vitro studies indicated that certain tetrahydroquinoline derivatives inhibited cancer cell lines such as melanoma and breast cancer with GI50 values around 0.1 μM . This suggests potential applications in cancer therapeutics.

Synthesis of this compound

The synthesis of tetrahydroquinolines typically involves several methods including:

- Gold-Catalyzed Reactions : Efficient synthesis through tandem hydroamination and asymmetric transfer hydrogenation has been reported, yielding high enantiomeric purity .

- Lewis Acid Catalysis : This method facilitates the formation of 3-amino-tetrahydroquinoline derivatives via a tandem cyclization process .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural modifications. Key findings from SAR studies include:

- Substituents at the 5-, 6-, and 7-positions enhance receptor affinity.

- Modifications at the 8-position generally decrease potency .

Case Studies

Several case studies illustrate the diverse applications and effectiveness of this compound:

特性

IUPAC Name |

(3R)-1,2,3,4-tetrahydroquinolin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8,11H,5-6,10H2/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBSQFLMMNVFTRT-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC2=CC=CC=C21)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CNC2=CC=CC=C21)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。